molecular formula C19H15F3N4O2S B6584406 4-acetamido-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide CAS No. 1251589-40-8

4-acetamido-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide

Cat. No.: B6584406
CAS No.: 1251589-40-8
M. Wt: 420.4 g/mol
InChI Key: ZNCKAVGDSYLPOM-UHFFFAOYSA-N
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Description

4-Acetamido-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide is a complex organic compound characterized by its thiazole core, pyridine ring, trifluoromethyl group, and acetamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring One common approach is the cyclization of a thioamide derivative with an appropriate halide under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as the minimization of hazardous reagents and the recycling of solvents, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored in various assays to understand its potential as a therapeutic agent.

  • Industry: Its unique properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Acetamido-N-(2-pyridinyl)benzamide: Similar in structure but lacks the thiazole ring and trifluoromethyl group.

  • Thiazole derivatives: Other thiazole-based compounds with different substituents.

Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of the pyridine and acetamide functionalities make this compound unique compared to its analogs

Properties

IUPAC Name

4-acetamido-3-pyridin-2-yl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2S/c1-11(27)25-16-15(14-4-2-3-9-23-14)26-29-17(16)18(28)24-10-12-5-7-13(8-6-12)19(20,21)22/h2-9H,10H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCKAVGDSYLPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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